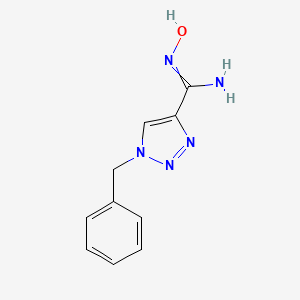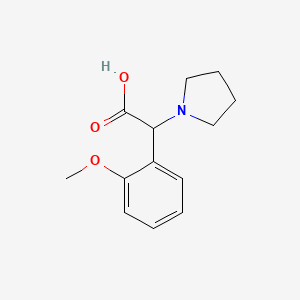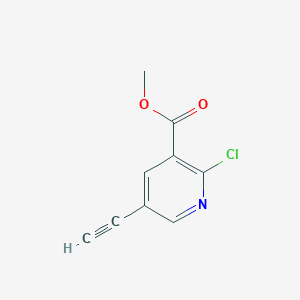![molecular formula C8H10O3 B11818276 (1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B11818276.png)
(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4R,5R,6S)-8-oxatricyclo[32102,4]octane-6-carboxylic acid is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, oxidation, and functional group transformations under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its tricyclic structure can serve as a model for understanding the behavior of similar natural compounds.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid include other tricyclic molecules with carboxylic acid functional groups. Examples include:
Trifluorotoluene: An organic compound with a similar tricyclic structure but different functional groups.
Adapalene Related Compound E: A compound with a similar carboxylic acid group but different overall structure.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of an oxatricyclic ring. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-8(10)5-2-6-3-1-4(3)7(5)11-6/h3-7H,1-2H2,(H,9,10)/t3-,4+,5-,6+,7+/m0/s1 |
Clé InChI |
PRCGNEWLBUMXBP-PJEQPVAWSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]1[C@@H]3[C@H](C[C@H]2O3)C(=O)O |
SMILES canonique |
C1C2C1C3C(CC2O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)







![2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)



